molecular formula C8H9ClN2O B2435535 1-(3-Amino-4-chlorophenyl)ethan-1-one oxime CAS No. 648409-39-6

1-(3-Amino-4-chlorophenyl)ethan-1-one oxime

Cat. No.: B2435535
CAS No.: 648409-39-6
M. Wt: 184.62
InChI Key: FKXPQQKYWYLPDV-VZUCSPMQSA-N
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Description

“1-(3-Amino-4-chlorophenyl)ethan-1-one oxime” is a chemical compound with the molecular formula C8H9ClN2O . It is derived from 1-(3-Amino-4-chlorophenyl)ethanone, which has the molecular formula C8H8ClNO .


Synthesis Analysis

A series of compounds similar to “this compound” have been synthesized by the condensation of 2-chloroquinoline-3-carbaldehydes and (E)-1-(3/4-aminophenyl)ethan-1-one oximes using glacial acetic acid as a catalyst . The structures of these newly synthesized compounds were characterized by 1H and 13C NMR, FT-IR, and mass spectra .


Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed by 1H and 13C NMR, IR, and mass spectra .

Scientific Research Applications

Crystal Structure and Synthesis

  • The crystal structure of a compound closely related to 1-(3-Amino-4-chlorophenyl)ethan-1-one oxime was analyzed, revealing chair and half-chair conformations in the cyclohexane rings and a E conformation in the C=N bond (Zheng, Cui, & Rao, 2014).
  • Another study reported the synthesis and characterization of a compound similar to the title compound, confirming its (E)-configuration via X-ray crystal structure analysis (Attia et al., 2013).

Novel Synthesis and Characterization

  • A novel series of oxime ethers related to this compound was synthesized, characterized, and analyzed using Density Functional Theory, marking the first synthesis of such compounds (Erdogan, 2016).

Experimental Applications in Chemistry

  • Research demonstrated the synthesis of a new substituted nitrosopyrazole from a compound related to the title compound, showing the compound's versatility in chemical synthesis and potential applications in further chemical modifications (Diana et al., 2018).
  • A metal-free photosensitization protocol was developed using a compound related to the title oxime, demonstrating the introduction of both amine and alcohol functionalities into alkene substrates in a single step, showcasing its application in synthetic chemistry (Patra et al., 2021).

Properties

IUPAC Name

(NE)-N-[1-(3-amino-4-chlorophenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5(11-12)6-2-3-7(9)8(10)4-6/h2-4,12H,10H2,1H3/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXPQQKYWYLPDV-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC(=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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